molecular formula C14H15N3OS B15064442 2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one CAS No. 61523-91-9

2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one

Cat. No.: B15064442
CAS No.: 61523-91-9
M. Wt: 273.36 g/mol
InChI Key: MJGCZGZCLZNTAY-UHFFFAOYSA-N
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Description

2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by an ethylamino substituent at position 2 and an indol-3-ylmethyl group at position 3. Thiazolone cores are pharmacologically significant due to their ability to mimic ATP-binding pockets in kinases, enabling competitive inhibition .

Properties

CAS No.

61523-91-9

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

2-ethylimino-5-(1H-indol-3-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15N3OS/c1-2-15-14-17-13(18)12(19-14)7-9-8-16-11-6-4-3-5-10(9)11/h3-6,8,12,16H,2,7H2,1H3,(H,15,17,18)

InChI Key

MJGCZGZCLZNTAY-UHFFFAOYSA-N

Canonical SMILES

CCN=C1NC(=O)C(S1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Indole Moiety: Starting from a suitable precursor, such as indole-3-carboxaldehyde, the indole ring is constructed.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reaction: The indole and thiazole moieties are then coupled together using a suitable linker, such as a methyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the compound’s structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with indole and thiazole moieties are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-((1H-Indol-3-yl)methyl)-2-(ethylamino)thiazol-4(5H)-one would depend on its specific biological target. Generally, compounds with indole and thiazole moieties can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The activity of thiazolone derivatives is highly dependent on substituent chemistry. Below is a comparison of key analogs:

Compound Name Substituents (Position 2/5) Key Structural Features Biological Activity Reference
Target Compound 2-Ethylamino / 5-(Indol-3-ylmethyl) Bulky indole group, ethylamino linker Kinase inhibition (predicted)
(Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) 2-Pyridin-2-ylamino / 5-Benzodioxol Pyridine-amino group, benzodioxol IC50 = 0.033 µM (DYRK1A)
5-(4-Bromobenzyl)-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one 2-Pyridinylimino / 5-Bromobenzyl Bromine (hydrophobic), pyridine Anticancer (cell line data pending)
5-(4-Ethoxybenzylidene)-2-(3-toluidino)-1,3-thiazol-4(5H)-one 3-Toluidino / 4-Ethoxybenzylidene Ethoxy (solubility), toluidino Not reported
(5Z)-2-(Morpholin-4-yl)-5-(dihydrobenzofuran)methylene-1,3-thiazol-4(5H)-one (5m) 2-Morpholinyl / 5-Dihydrobenzofuran Morpholine (polar), dihydrobenzofuran Kinase inhibition (broad-spectrum)

Key Observations:

  • Indole vs. Benzodioxol/Benzofuran: The target compound's indole group may enhance π-π stacking in hydrophobic kinase pockets, whereas benzodioxol (in 5s) or dihydrobenzofuran (in 5m) offers electron-rich aromatic interactions .
  • Bromine in 5-(4-bromobenzyl) derivatives enhances hydrophobic binding .

Biological Activity

The compound 2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃OS. The structure features an ethylamino group and an indole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that thiazolidinone derivatives demonstrated potent activity against Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 3.12 μg/mL, indicating a strong antibacterial effect .

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus1.56
Related ThiazolidinonesMycobacterium tuberculosis0.39 - 1.56

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example, thiazole-linked indoles have shown promising results against human glioblastoma and melanoma cell lines with IC₅₀ values significantly lower than those of established chemotherapeutics like doxorubicin .

Molecular dynamics simulations suggest that these compounds interact with target proteins through hydrophobic contacts, which may enhance their efficacy .

Cell LineCompoundIC₅₀ (μM)
U251 (Glioblastoma)2-(Ethylamino)-5-[Indole]<10
WM793 (Melanoma)2-(Ethylamino)-5-[Indole]<10

The mechanism by which thiazole derivatives exert their biological effects often involves the modulation of specific cellular pathways. For instance, the presence of the indole moiety enhances the interaction with DNA and RNA polymerases, inhibiting vital processes in pathogens and cancer cells . Additionally, some studies indicate dual inhibition of cyclooxygenase enzymes (COX-1/COX-2), which may contribute to their anti-inflammatory and anticancer properties .

Case Studies

A notable case study involved the synthesis of several thiazole derivatives, including this compound. The derivatives were evaluated for their antimicrobial and anticancer activities in vitro. The results showed that modifications in the chemical structure significantly affected biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Q & A

Q. What are the common synthetic routes for preparing 2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one?

A widely applicable method involves refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and a substituted 3-formylindole precursor in acetic acid. The reaction typically proceeds for 3–5 hours, followed by filtration, washing with acetic acid/water, and recrystallization from DMF/acetic acid mixtures to yield pure products. This approach is effective for introducing indole moieties to the thiazole core . For ethylamino group incorporation, nucleophilic substitution or reductive amination of intermediates may be required, depending on precursor availability.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming substituent positions, such as the ethylamino group (δ ~1.2–1.5 ppm for CH3, δ ~3.3–3.6 ppm for CH2N) and indole C-H resonances (δ ~6.5–7.8 ppm).
  • FT-IR : Identifies functional groups like thiazolidinone C=O (1690–1710 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. Cross-referencing these with elemental analysis ensures structural integrity .

Q. How is the purity of synthesized batches assessed?

Thin-layer chromatography (TLC) in solvent systems like ethyl acetate/hexane (1:1) monitors reaction progress. High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies purity (>95% typically required). Recrystallization from ethanol/DMF mixtures further refines purity .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or activity of this compound?

Density functional theory (DFT) at the B3LYP/SDD level predicts electronic properties (e.g., HOMO-LUMO gaps), charge distribution, and reactive sites. For example, frontier molecular orbital analysis can identify nucleophilic/electrophilic regions, guiding derivatization for enhanced bioactivity. Solvent effects and transition-state modeling further refine reaction conditions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR/IR results may arise from tautomerism or crystallographic disorder. Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation by resolving bond lengths, angles, and packing arrangements. For example, SC-XRD of analogous thiazole derivatives confirmed substituent orientation and hydrogen-bonding networks .

Q. How does microwave-assisted synthesis improve yield compared to conventional methods?

Microwave irradiation reduces reaction times (e.g., from 5 hours to 30 minutes) and increases yields (e.g., 78–88% vs. 60–70% under reflux). The rapid, uniform heating minimizes side reactions, as demonstrated in synthesizing kinase inhibitors like (5Z)-5-arylidenethiazol-4-ones .

Q. What in vitro models evaluate this compound’s bioactivity?

  • Kinase Inhibition : Assays against DYRK1A or CDK5 using ADP-Glo™ kits quantify IC50 values.
  • Anxiolytic Activity : Elevated plus-maze tests measure open-arm exploration time (e.g., >40 seconds indicates significant effects).
  • Cellular Uptake : Clathrin-mediated endocytosis inhibition can be assessed via fluorescence microscopy with Pitstop® 2 controls .

Q. How are structure-activity relationships (SARs) studied for this compound?

Systematic derivatization of the indole, ethylamino, or thiazolidinone moieties, followed by bioactivity screening, identifies critical functional groups. For example, replacing the ethylamino group with morpholine in analogous compounds increased kinase inhibition potency by 3-fold .

Methodological Considerations

Q. What crystallization conditions are optimal for SC-XRD analysis?

Slow evaporation of ethanol/water (1:1) at 4°C produces diffraction-quality crystals. Adding 5% DMSO improves solubility for hydrophobic derivatives. Data collection at 90 K minimizes thermal motion artifacts .

Q. How are reaction intermediates stabilized during multi-step synthesis?

  • Sensitive Intermediates : Use inert atmospheres (N2/Ar) and low temperatures (0–5°C).
  • Protecting Groups : Boc for amines and silyl ethers for hydroxyls prevent undesired side reactions.
  • Workup : Rapid extraction into dichloromethane and drying over MgSO4 preserves stability .

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